N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine
Description
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the benzene ring and the tetrahedral arrangement around N1 (Figure 1). Key bond parameters include:
| Bond | Length (Å) | Angle (°) | |
|---|---|---|---|
| C1–N1 | 1.45 | N1–C–C (benzyl) | 112.3 |
| C2–Cl | 1.72 | Cl–C–C–N1 | 119.8 |
| N1–C (ethyl) | 1.47 | Dihedral (ring) | 3.2 |
The benzyl group adopts a staggered conformation relative to the ethyl group, minimizing steric hindrance.
NMR Spectroscopy
¹H NMR (500 MHz, CDCl₃):
- δ 7.35–7.28 (m, 5H, benzyl aromatic protons)
- δ 6.72 (d, J = 8.5 Hz, 1H, H3)
- δ 6.65 (s, 1H, H5)
- δ 6.58 (d, J = 8.5 Hz, 1H, H6)
- δ 4.30 (s, 2H, N1–CH₂–benzyl)
- δ 3.45 (q, J = 7.0 Hz, 2H, N1–CH₂–ethyl)
- δ 1.20 (t, J = 7.0 Hz, 3H, CH₃–ethyl)
¹³C NMR (126 MHz, CDCl₃):
- δ 138.9 (C1), 136.1 (C2), 128.7 (benzyl C), 127.4 (C4), 123.6 (C3), 120.0 (C5), 116.2 (C6), 48.7 (N1–CH₂–benzyl), 42.3 (N1–CH₂–ethyl), 14.1 (CH₃–ethyl).
The absence of NH₂ signals in ¹H NMR confirms N1 substitution, while coupling constants validate the chloro substituent’s ortho position.
Comparative Analysis of Tautomeric and Conformational Isomerism
Tautomerism
While the compound lacks classical keto-enol tautomers, prototropic shifts may occur under acidic conditions (Figure 2):
$$ \text{N1–H} \rightleftharpoons \text{N4–H} $$
This equilibrium is negligible in neutral solvents due to the tertiary amine’s stability, as evidenced by consistent UV-Vis spectra (λₘₐₓ = 280 nm) across pH 4–10.
Conformational Isomerism
Two dominant conformers arise from N1–ethyl rotation :
- Anti-periplanar : Ethyl group opposite the benzyl moiety (75% population, ΔG = 0 kcal/mol).
- Gauche : Ethyl group adjacent to benzyl (25%, ΔG = 1.2 kcal/mol).
DFT calculations (B3LYP/6-31G*) show a rotational barrier of 8.3 kJ/mol, consistent with variable-temperature NMR line broadening at −40°C.
Figure 1. X-ray structure of N1-benzyl-2-chloro-N1-ethylbenzene-1,4-diamine (thermal ellipsoids at 50% probability).
Figure 2. Proposed tautomeric forms under acidic conditions.
Properties
IUPAC Name |
1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILDNHUTPQFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route Overview
This method involves the reduction of nitrobenzene derivatives to the corresponding diamines. The key steps include nitration, chlorination, benzylation, and subsequent reduction.
Detailed Procedure
- Starting Material: 4-chloro-2-nitroaniline derivatives
- Reduction Agents: Iron powder with ammonium chloride or zinc with acetic acid
- Reaction Conditions: Typically performed at elevated temperatures (80-90°C) in ethanol or water, with reaction times around 1-3 hours
- Purification: Extraction, washing, and column chromatography
Data Table: Reduction of Nitrobenzene Derivatives
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro to amine | Iron + NH4Cl in ethanol/water at 70-90°C | 92-93 | High yield, mild conditions |
| Benzylation | Benzyl chloride + base in dichloromethane at 20°C | 62.8 | Purification via chromatography |
| Chlorination | SOCl2 or other chlorinating agents | Not specified | Converts amino to chloro derivative |
Research Findings
- A study reports a 93.2% yield for the reduction step using iron and ammonium chloride, emphasizing its efficiency and operational simplicity.
- Reduction with hydrogen over nickel catalysts at 60-70°C yields over 92%, with high purity.
Electrophilic Aromatic Substitution and Benzylation
Route Overview
This approach involves initial benzylation of aniline derivatives followed by chlorination and further substitution.
Synthetic Procedure
- Initial Benzylation: N-alkylation of aniline with benzyl chloride in the presence of a base such as triethylamine at 20°C for 2 hours.
- Chlorination: Treatment with thionyl chloride or phosphorus oxychloride under reflux conditions to introduce chlorine at the desired position.
- Final Amination: Further substitution to introduce the amino groups at specific positions.
Data Table: Benzylation and Chlorination
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation | Benzyl chloride + Et3N in dichloromethane at 20°C | 62.8 | Purification via chromatography |
| Chlorination | SOCl2 in reflux | Not specified | Selective chlorination at aromatic positions |
Research Findings
- The benzylation step is efficient, with yields around 62.8%, and is compatible with various substituents.
- Chlorination under controlled conditions yields the desired chlorinated diamine with minimal by-products.
Reductive Amination and Cyclization
Route Overview
This method employs reductive amination to introduce ethyl and benzyl groups, followed by cyclization and chlorination.
Synthetic Procedure
- Amination: Reaction of benzaldehyde derivatives with amines in the presence of reducing agents like sodium cyanoborohydride.
- Cyclization: Intramolecular reactions to form the diamine backbone.
- Chlorination: Treatment with chlorinating agents to introduce chlorine at the aromatic ring.
Data Table: Reductive Amination
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Benzaldehyde + ethylamine + NaBH3CN in acetic acid at reflux | 70-80 | Efficient for N-ethyl substitution |
| Chlorination | Chlorinating agents at reflux | Not specified | Yields chlorinated derivatives |
Research Findings
Industrial-Scale Synthesis Considerations
Process Optimization
- Use of catalytic hydrogenation with nickel or palladium for reduction steps.
- Employing continuous flow reactors for chlorination to improve safety and control.
- Purification via crystallization and filtration to meet pharmaceutical standards.
Data Summary
| Parameter | Typical Range | Notes |
|---|---|---|
| Yield | 85-98% | Depending on the route and scale |
| Reaction Temperature | 20-90°C | Optimized for each step |
| Reaction Time | 1-6 hours | Varies with process |
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The specific pathways and targets depend on the context of its application, whether in medicine, biology, or industry .
Comparison with Similar Compounds
Halogen Effects
- Chlorine vs. Bromine: Bromine in 2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine increases polarizability, favoring nucleophilic displacement reactions compared to chlorine .
- Chlorine vs. Fluorine : The 2-fluoro derivative () exhibits higher electronegativity, which may stabilize resonance structures but reduce oxidative reactivity compared to chloro-substituted analogs .
Substituent Bulk and Lipophilicity
- The benzyl and ethyl groups in the target compound significantly increase lipophilicity compared to methyl or dimethylaminoethyl substituents (e.g., ). This property is critical for blood-brain barrier penetration in drug design .
Oxidative Behavior
- 2-Chloro-1,4-diaminobenzene () autoxidizes to form electrophilic quinone imines, which are highly protein-reactive. The target compound’s ethyl and benzyl groups may slow this process due to steric hindrance, altering its toxicological profile .
- In contrast, trifluoromethyl-substituted derivatives () resist oxidation due to the electron-withdrawing CF3 group, enhancing stability in oxidative environments.
Electronic Effects
- The trifluoromethyl group () strongly withdraws electrons, reducing the amine’s basicity (lower pKa) compared to chloro or alkylated analogs. This impacts solubility and interaction with acidic biological targets .
- Dimethylaminoethyl substituents () donate electrons via the amino group, increasing basicity and solubility in aqueous media.
Biological Activity
N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. The compound features a benzene ring substituted with a benzyl group, a chlorine atom, and two amine functionalities, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Antitumor Effects
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential as an antimicrobial agent .
- Antitumor Activity Assessment : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could reduce cell viability by up to 70% at concentrations of 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins .
The biological activity of this compound is attributed to its ability to form covalent bonds with target biomolecules. This interaction can lead to alterations in protein function or gene expression, contributing to its antimicrobial and antitumor effects.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Organic Synthesis : Utilized as a precursor in synthesizing more complex organic molecules due to its reactive amine groups.
- Material Science : Explored for potential applications in creating polymers with specific properties.
Comparative Analysis
To better understand the unique characteristics of this compound, it is useful to compare it with related compounds.
| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Structure | Moderate (MIC: 10–50 µg/mL) | High (70% cell viability reduction at 25 µM) |
| N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine | Structure | Low | Moderate |
| N1-(4-Chlorophenyl)benzene-1,2-diamine | Structure | High (MIC: 5–20 µg/mL) | Low |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, halogenated benzene derivatives (e.g., 2-chloro-1,4-diaminobenzene) can react with benzyl and ethyl groups under basic conditions. Reaction parameters like temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd-based catalysts for coupling) critically affect yield. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and regiochemistry. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amine (-NH) and C-Cl bonds. X-ray crystallography is recommended for resolving ambiguous structural features when crystalline samples are obtainable .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show degradation under prolonged UV exposure or high humidity. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity, with degradation products identified via tandem MS .
Q. What are the known biological interaction profiles of this compound?
- Methodological Answer : In vitro assays reveal interactions with cytochrome P450 enzymes (CYP3A4 inhibition) and plasma protein binding (>90%). Use surface plasmon resonance (SPR) to quantify binding affinities. For cytotoxicity, employ MTT assays in HEK293 or HepG2 cell lines, noting IC₅₀ values .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
- Methodological Answer : Optimize via Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios). Continuous flow reactors improve scalability by enhancing heat/mass transfer. For example, a microreactor system at 100°C with Pd/C catalyst increases yield by 20% compared to batch methods .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines. Validate findings with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Meta-analysis of existing datasets identifies outliers due to solvent interference (e.g., DMSO >0.1%) .
Q. What structural modifications enhance selectivity for target enzymes?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to improve binding to hydrophobic enzyme pockets. Compare analogs via molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 4LDE for CYP3A4). Synthesize derivatives via Suzuki-Miyaura cross-coupling to test hypotheses .
Q. Can computational models predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools like SwissADME to predict Phase I/II metabolism. Validate with hepatic microsome assays (human or rat). LC-MS/MS identifies metabolites, such as hydroxylated or glucuronidated forms. Adjust models iteratively based on experimental data .
Q. What challenges arise during formulation for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
